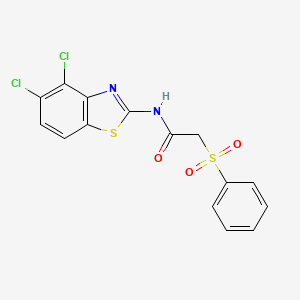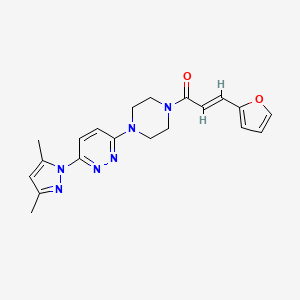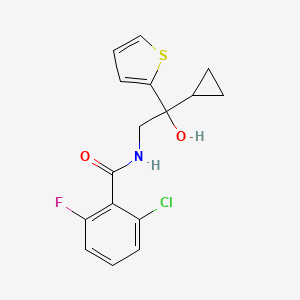![molecular formula C25H27N3O3S2 B2921077 2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 690960-40-8](/img/structure/B2921077.png)
2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H27N3O3S2 and its molecular weight is 481.63. The purity is usually 95%.
BenchChem offers high-quality 2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Applications
Research has demonstrated the antifungal effectiveness of derivatives containing pyrimidine and thieno[2,3-d]pyrimidin-4-one structures. A study highlighted the antifungal effects of certain dimethylpyrimidin-derivatives against fungi like Aspergillus terreus and Aspergillus niger, showing significant biological activity that suggests their potential as antifungal agents (N. N. Jafar et al., 2017).
Interaction with Biological Molecules
Derivatives of the compound have been studied for their binding interactions with biological molecules. For example, research into p-hydroxycinnamic acid amides, which share structural similarities with the chemical compound of interest, explored their binding with bovine serum albumin. This study offers insights into the interaction dynamics between such compounds and protein molecules, potentially useful in drug design and delivery systems (Fa-Yan Meng et al., 2012).
Anticancer and Antitumor Activity
The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been investigated for their antitumor activity. Certain synthesized compounds displayed potent anticancer activity, suggesting their utility in developing novel anticancer therapies. This area of research is particularly promising for the synthesis of compounds that could serve as effective therapeutic agents against various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Inhibitors of Biological Processes
Compounds with pyrimidine structures have been synthesized as inhibitors of biological processes such as thymidylate synthase, a key enzyme in the DNA synthesis pathway. These inhibitors have shown potential as antitumor and antibacterial agents, indicating the versatility of pyrimidine derivatives in targeting and modulating biological pathways (A. Gangjee et al., 1996).
Polymerization Initiators
Research into the selective formation of complexes with pyrrolyl derivatives, including those related to the chemical compound of interest, has shown applications in initiating ε-caprolactone polymerization. This indicates the compound's potential use in polymer science, particularly in synthesizing biodegradable polymers (Y. Matsuo et al., 2001).
Propriétés
IUPAC Name |
2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-15-13-20(17(3)27(15)11-12-31-5)21(29)14-32-25-26-23-22(16(2)18(4)33-23)24(30)28(25)19-9-7-6-8-10-19/h6-10,13H,11-12,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTOVHRTMUOWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2920995.png)

![8-Bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B2920997.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2920998.png)
![(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2921000.png)


![N-(4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2921006.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2921007.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2921009.png)


